[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid
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Overview
Description
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
The synthesis of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid involves multiple steps. One common synthetic route includes the reaction of piperidine with acetic anhydride to form 1-acetyl-piperidine. This intermediate is then reacted with glycine to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing drugs that target specific biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidinone: Used in the synthesis of pharmaceuticals and agrochemicals.
Spiropiperidines: Known for their potential anticancer activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1-acetylpiperidin-3-yl)methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)12-4-2-3-9(7-12)5-11-6-10(14)15/h9,11H,2-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPUQBJOMZRTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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